molecular formula C20H17N5O3 B7836612 N-[3-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]phenyl]acetamide

N-[3-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]phenyl]acetamide

Cat. No.: B7836612
M. Wt: 375.4 g/mol
InChI Key: JXZGCSIDGUSBFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]phenyl]acetamide is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various scientific fields

Chemical Reactions Analysis

N-[3-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]phenyl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include halogenated hydrocarbons and manganese catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[3-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]phenyl]acetamide has a wide range of scientific research applications It is used in chemistry for studying reaction mechanisms and developing new synthetic methods In biology, it may be used to investigate biochemical pathways and interactionsAdditionally, it is utilized in various industrial processes for its unique chemical properties .

Mechanism of Action

The mechanism of action of N-[3-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. For example, tranexamic acid, a compound with a similar mechanism, competitively inhibits the activation of plasminogen, thereby reducing fibrinolysis . This compound may exert its effects through similar pathways, depending on its specific chemical structure and properties.

Comparison with Similar Compounds

N-[3-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]phenyl]acetamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties, such as aminocaproic acid and tranexamic acid . These compounds share certain characteristics but differ in their specific applications and mechanisms of action.

Properties

IUPAC Name

N-[3-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-11(26)22-12-5-4-6-13(9-12)25-10-16(27)17(18(25)21)19-23-15-8-3-2-7-14(15)20(28)24-19/h2-9H,10,21H2,1H3,(H,22,26)(H,23,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZGCSIDGUSBFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N2CC(=O)C(=C2N)C3=NC(=O)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC(=CC=C1)N2CC(=O)C(=C2N)C3=NC(=O)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.